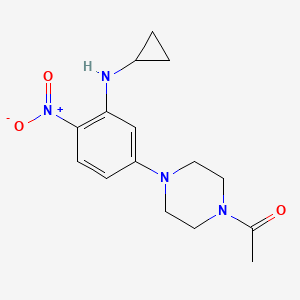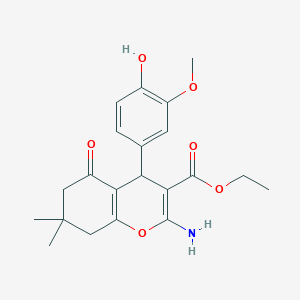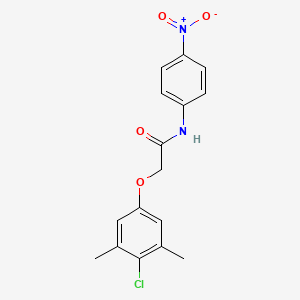
5-(4-acetyl-1-piperazinyl)-N-cyclopropyl-2-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-acetyl-1-piperazinyl)-N-cyclopropyl-2-nitroaniline, also known as ACN, is a chemical compound that has been extensively studied for its potential applications in scientific research. ACN is a member of the nitroaniline family and has been shown to have a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 5-(4-acetyl-1-piperazinyl)-N-cyclopropyl-2-nitroaniline involves the inhibition of protein kinases, which are enzymes that phosphorylate proteins and regulate their activity. This compound binds to the ATP-binding site of protein kinases, preventing the transfer of phosphate groups to target proteins. This results in the inhibition of cellular processes that are regulated by protein kinases, such as cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of immune responses. This compound has also been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(4-acetyl-1-piperazinyl)-N-cyclopropyl-2-nitroaniline in lab experiments is its ability to selectively inhibit protein kinases, making it a useful tool for studying the role of protein kinases in various biological processes. However, this compound also has some limitations, including its potential toxicity and the need for optimization of reaction conditions to improve yield.
Direcciones Futuras
There are several future directions for research on 5-(4-acetyl-1-piperazinyl)-N-cyclopropyl-2-nitroaniline, including the development of new drugs based on its anti-inflammatory and anti-cancer properties. Additionally, further studies are needed to elucidate the mechanisms underlying the biochemical and physiological effects of this compound, as well as to optimize the synthesis method to improve yield and reduce toxicity. Finally, the potential applications of this compound in other areas of scientific research, such as neuroscience and immunology, should also be explored.
Métodos De Síntesis
The synthesis of 5-(4-acetyl-1-piperazinyl)-N-cyclopropyl-2-nitroaniline involves the reaction of 4-acetyl-1-piperazine with cyclopropylamine and 2-nitroaniline in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate, which is then converted into this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, pressure, and the amount of catalyst used.
Aplicaciones Científicas De Investigación
5-(4-acetyl-1-piperazinyl)-N-cyclopropyl-2-nitroaniline has been widely used in scientific research due to its potential applications in drug discovery and development, as well as its ability to modulate various biological processes. This compound has been shown to inhibit the activity of protein kinases, which are involved in a range of cellular processes, including cell growth, differentiation, and apoptosis. This compound has also been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
Propiedades
IUPAC Name |
1-[4-[3-(cyclopropylamino)-4-nitrophenyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-11(20)17-6-8-18(9-7-17)13-4-5-15(19(21)22)14(10-13)16-12-2-3-12/h4-5,10,12,16H,2-3,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWZGCXAGFOGNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene](/img/structure/B4897000.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-1-naphthamide](/img/structure/B4897010.png)
![N-(tert-butyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B4897016.png)

![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)cyclohexanecarboxamide](/img/structure/B4897025.png)
![9-ethyl-3-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B4897028.png)
![(1H-imidazol-4-ylmethyl)({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)amine](/img/structure/B4897031.png)

![ethyl 7-cyclopropyl-1-methyl-3-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4897054.png)
![ethyl 5-{[(2,5-dimethoxyphenyl)amino]carbonyl}-2-[(3-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4897057.png)
![3-[1-(4-bromo-2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(5-chloro-2-methylphenyl)-2-cyanoacrylamide](/img/structure/B4897071.png)
![1-[4-chloro-3-(1-pyrrolidinylsulfonyl)benzoyl]-4-phenylpiperazine](/img/structure/B4897079.png)
![4-(4-chlorobenzoyl)-2,6-bis(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B4897087.png)